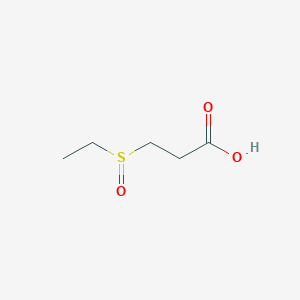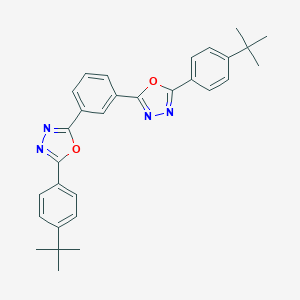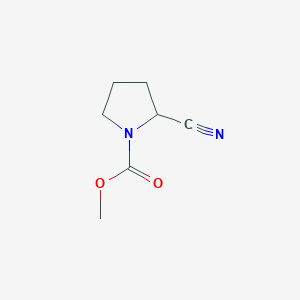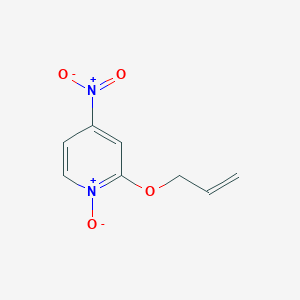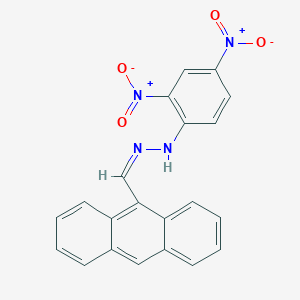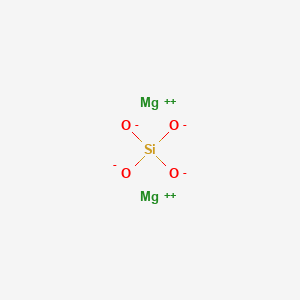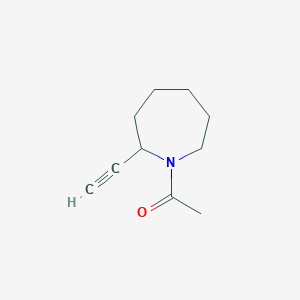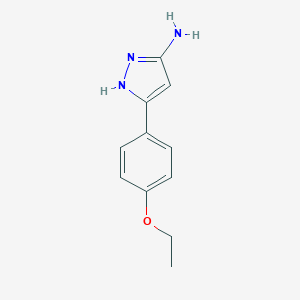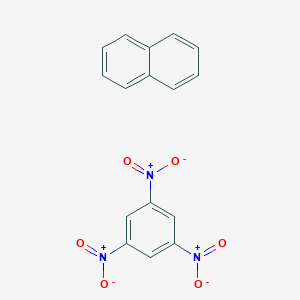
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) is a chemical compound that has been extensively researched in the field of chemistry. This compound is also known as TATB, and it is a high-energy explosive that has been used in various applications such as military and industrial explosives. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound.
Wissenschaftliche Forschungsanwendungen
TATB has been extensively researched in the field of chemistry due to its high-energy content and stability. TATB is used in various applications such as military and industrial explosives. The scientific research applications of TATB include the study of its physical and chemical properties, its stability under different conditions, and its reaction with other chemicals. TATB has also been used in the development of new explosives and propellants.
Wirkmechanismus
The mechanism of action of TATB involves the release of energy through a highly exothermic reaction. TATB is a high-energy explosive, and it releases a large amount of energy when it is detonated. The detonation of TATB is initiated by a shock wave, which causes the compound to decompose rapidly. The decomposition of TATB releases large amounts of energy, which is used in various applications such as military and industrial explosives.
Biochemische Und Physiologische Effekte
TATB has not been extensively studied for its biochemical and physiological effects. However, it is known that TATB is toxic and can cause harm to living organisms. The toxicity of TATB is due to its high-energy content, which can cause damage to living tissues. TATB is also known to be carcinogenic, and it can cause cancer in humans and animals.
Vorteile Und Einschränkungen Für Laborexperimente
TATB has several advantages and limitations for lab experiments. The advantages of TATB include its high-energy content, stability, and reliability. TATB is also relatively easy to handle and store, making it an ideal compound for use in various applications. However, the limitations of TATB include its toxicity, which requires specialized knowledge and equipment to handle safely. TATB is also a high-cost compound, which limits its use in some applications.
Zukünftige Richtungen
The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB. TATB has the potential to be used in various fields such as energy storage, catalysis, and medicine. The development of new applications for TATB will require extensive research and collaboration between different fields of science.
Conclusion:
In conclusion, TATB is a high-energy explosive that has been extensively researched in the field of chemistry. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound. TATB has several advantages and limitations for lab experiments, and it has the potential to be used in various fields such as energy storage, catalysis, and medicine. The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB.
Synthesemethoden
The synthesis method of TATB involves the reaction between naphthalene and 1,3,5-trinitrobenzene in the presence of a catalyst. This reaction is highly exothermic and requires careful control of the temperature and pressure. The synthesis of TATB is a complex process that requires specialized knowledge and equipment. The purity of TATB is critical for its use in various applications, and it is essential to ensure that the compound is free from impurities.
Eigenschaften
CAS-Nummer |
1787-27-5 |
|---|---|
Produktname |
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) |
Molekularformel |
C16H11N3O6 |
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
InChI-Schlüssel |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
1787-27-5 |
Synonyme |
naphthalene, 1,3,5-trinitrobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



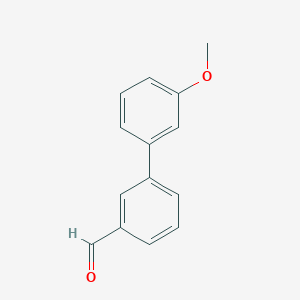
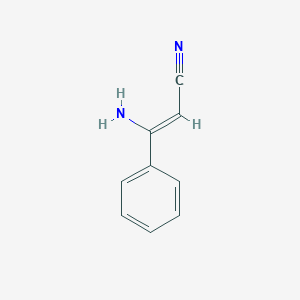
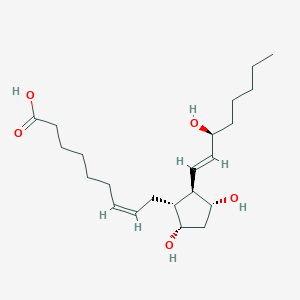

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

